molecular formula C19H18ClN3O5S B028900 Rivaroxaban-d4 CAS No. 1132681-38-9

Rivaroxaban-d4

货号: B028900
CAS 编号: 1132681-38-9
分子量: 439.9 g/mol
InChI 键: KGFYHTZWPPHNLQ-UJCPGTITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivaroxaban-d4 is a deuterated form of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. It is primarily used as an internal standard for the quantification of rivaroxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during analysis.

科学研究应用

利伐沙班-d4 被广泛用于科学研究的各种应用中,包括:

    化学: 用作分析化学中利伐沙班定量的内标。

    生物学: 用于涉及利伐沙班代谢和药代动力学的研究。

    医学: 用于临床研究以监测患者体内利伐沙班的水平。

    工业: 应用于含有利伐沙班的药物制剂的开发和质量控制。

作用机制

利伐沙班-d4 与利伐沙班一样,通过直接抑制凝血因子 Xa 发挥作用,凝血因子 Xa 是血液凝固级联反应中的一种关键酶 通过抑制凝血因子 Xa,利伐沙班可以阻止凝血酶原转化为凝血酶,从而减少血栓的形成 。这种机制使其在预防和治疗血栓栓塞性疾病中有效。

类似化合物:

    阿哌沙班: 另一种用作抗凝血剂的直接凝血因子 Xa 抑制剂。

    依度沙班: 一种具有类似应用的直接凝血因子 Xa 抑制剂。

    达比加群: 一种用作抗凝血剂的直接凝血酶抑制剂。

比较: 利伐沙班-d4 在用作分析内标方面的独特之处,这使其与其他抗凝血剂区分开来。 虽然阿哌沙班、依度沙班和达比加群用于类似的治疗目的,但利伐沙班-d4 的氘代形式在分析精度和准确性方面提供了优势 .

生化分析

Biochemical Properties

Rivaroxaban-d4 demonstrates a significant selectivity for Factor Xa, which is over 10,000-fold greater compared to other related serine proteases . Factor Xa is a key enzyme in the coagulation cascade, playing a central role in thrombin formation . This compound, by inhibiting Factor Xa, interferes with the normal clotting process, making it a potent anticoagulant .

Cellular Effects

This compound, like its parent compound rivaroxaban, exerts its effects at the cellular level primarily by inhibiting Factor Xa . This inhibition disrupts the coagulation cascade, reducing thrombin formation and thereby decreasing the likelihood of blood clot formation .

Molecular Mechanism

This compound acts as a direct inhibitor of Factor Xa . It binds directly and reversibly to Factor Xa, inhibiting both free and clot-bound Factor Xa, as well as prothrombinase activity . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of rivaroxaban, which this compound is used to quantify, is consistent across a broad range of patient populations . It is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . The elimination of rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .

Metabolic Pathways

Rivaroxaban, which this compound is used to quantify, undergoes metabolic degradation with approximately one-third of the dose being eliminated as unchanged active drug in the urine . It is a substrate of CYP3A4 and P-glycoprotein .

Transport and Distribution

Rivaroxaban, which this compound is used to quantify, is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . It has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

准备方法

合成路线和反应条件: 利伐沙班-d4 的合成涉及将氘原子掺入利伐沙班分子中。这可以通过各种方法实现,包括催化氢-氘交换反应。具体的合成路线和反应条件可能因所需的氘代水平和使用的起始原料而异。

工业生产方法: 利伐沙班-d4 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程可能包括氘气交换、纯化和质量控制等步骤,以满足分析使用的要求。

化学反应分析

反应类型: 利伐沙班-d4 与其非氘代对应物一样,可以进行各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢。

    还原: 涉及添加氢或去除氧气。

    取代: 涉及用另一个原子或基团替换一个原子或基团。

常用试剂和条件:

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

    取代: 常用的试剂包括卤素和亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会导致氧化物的形成,而还原可能会产生化合物的还原形式。

相似化合物的比较

    Apixaban: Another direct Factor Xa inhibitor used as an anticoagulant.

    Edoxaban: A direct Factor Xa inhibitor with similar applications.

    Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Comparison: Rivaroxaban-d4 is unique in its use as an internal standard for analytical purposes, which distinguishes it from other anticoagulants. While apixaban, edoxaban, and dabigatran are used for similar therapeutic purposes, this compound’s deuterated form provides advantages in analytical precision and accuracy .

属性

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649494
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132681-38-9
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban-d4
Reactant of Route 2
Reactant of Route 2
Rivaroxaban-d4
Reactant of Route 3
Reactant of Route 3
Rivaroxaban-d4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban-d4
Reactant of Route 5
Rivaroxaban-d4
Reactant of Route 6
Reactant of Route 6
Rivaroxaban-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。